
2-(4-((5-Iodopentyl)oxy)phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-((5-Iodopentyl)oxy)phenyl)acetic acid is an organic compound with the molecular formula C13H17IO3 and a molecular weight of 348.18 g/mol . This compound features a phenylacetic acid core with a 5-iodopentyl ether substituent on the para position of the phenyl ring. It is a versatile compound used in various chemical and biological research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((5-Iodopentyl)oxy)phenyl)acetic acid typically involves the following steps:
Formation of the 5-iodopentyl ether: This step involves the reaction of 5-iodopentanol with a suitable phenol derivative under basic conditions to form the ether linkage.
Acylation: The phenol derivative is then acylated with chloroacetic acid or its derivatives to introduce the acetic acid moiety.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-((5-Iodopentyl)oxy)phenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenyl ring and the acetic acid moiety can undergo oxidation and reduction reactions, respectively.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can oxidize the phenyl ring.
Reduction: Reducing agents like lithium aluminum hydride can reduce the acetic acid moiety.
Esterification: Acid catalysts like sulfuric acid or base catalysts like sodium hydroxide can facilitate esterification.
Major Products
Substitution Products: Depending on the nucleophile, products like azido or thiocyanato derivatives can be formed.
Oxidation Products: Oxidation can yield phenolic or quinone derivatives.
Reduction Products: Reduction can yield alcohol derivatives.
Esterification Products: Esterification results in ester derivatives of the compound.
Applications De Recherche Scientifique
2-(4-((5-Iodopentyl)oxy)phenyl)acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-((5-Iodopentyl)oxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The phenylacetic acid moiety can interact with enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-((5-Bromopentyl)oxy)phenyl)acetic acid
- 2-(4-((5-Chloropentyl)oxy)phenyl)acetic acid
- 2-(4-((5-Fluoropentyl)oxy)phenyl)acetic acid
Uniqueness
2-(4-((5-Iodopentyl)oxy)phenyl)acetic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its halogenated analogs. The iodine atom’s larger size and polarizability can enhance interactions with biological targets and influence the compound’s overall behavior in chemical reactions.
Propriétés
Formule moléculaire |
C13H17IO3 |
|---|---|
Poids moléculaire |
348.18 g/mol |
Nom IUPAC |
2-[4-(5-iodopentoxy)phenyl]acetic acid |
InChI |
InChI=1S/C13H17IO3/c14-8-2-1-3-9-17-12-6-4-11(5-7-12)10-13(15)16/h4-7H,1-3,8-10H2,(H,15,16) |
Clé InChI |
QFTMWVCXRIDYMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(=O)O)OCCCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


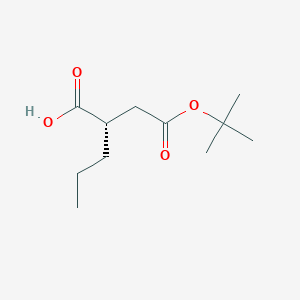
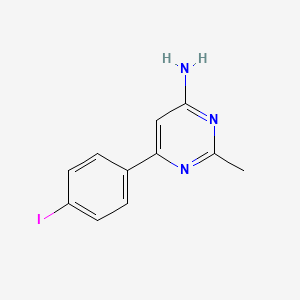

![5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine](/img/structure/B13429263.png)
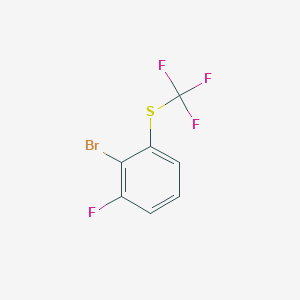
![methyl (1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B13429266.png)
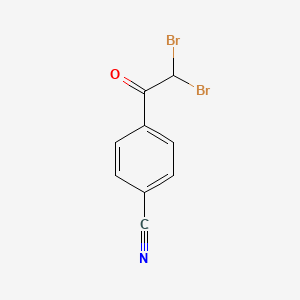

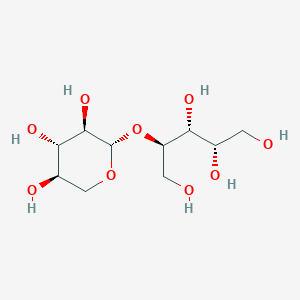
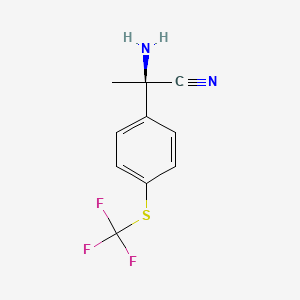
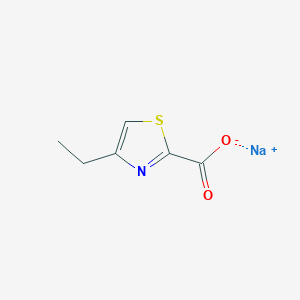
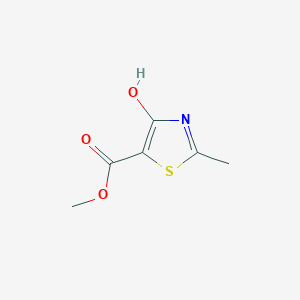
![(E)-but-2-enedioic acid;N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine](/img/structure/B13429291.png)
![4-hydroxy-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B13429299.png)
